molecular formula C10H20N2 B3086357 1-Methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-04-9

1-Methyl-1,9-diazaspiro[5.5]undecane

Cat. No.: B3086357
CAS No.: 1158750-04-9
M. Wt: 168.28
InChI Key: AXAGZESOMYSRME-UHFFFAOYSA-N
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Description

1-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound featuring a spiro-fused ring system. This compound is part of the diazaspiro family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane typically involves the spiro-fusion of two piperidine rings. One common synthetic route includes the use of a Prins cyclization reaction, which allows for the construction of the spiro scaffold in a single step .

Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s formation.

Chemical Reactions Analysis

1-Methyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-1,9-diazaspiro[5.5]undecane can be compared to other spirocyclic compounds, such as:

The uniqueness of this compound lies in its diazaspiro core, which provides a versatile scaffold for developing new derivatives with diverse biological activities.

Properties

IUPAC Name

1-methyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAGZESOMYSRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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